Caloxin 2A1 TFA vs. Orthovanadate: >75-fold Potency Advantage in PMCA Inhibition
Caloxin 2A1 TFA demonstrates an IC₅₀ of 0.4 mM for PMCA inhibition, compared to orthovanadate's IC₅₀ of approximately 30 mM [1]. This represents a >75-fold higher potency, but more importantly, caloxin 2A1 achieves selective PMCA inhibition without affecting other ATPases, a critical distinction from the broad-spectrum inhibition caused by vanadate [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.4 mM (400 µM) |
| Comparator Or Baseline | Orthovanadate: IC₅₀ ≈ 30 mM |
| Quantified Difference | >75-fold lower IC₅₀ (higher potency) |
| Conditions | PMCA Ca²⁺-Mg²⁺-ATPase activity in human erythrocyte leaky ghosts |
Why This Matters
This magnitude of potency difference directly impacts experimental design: caloxin 2A1 requires significantly lower working concentrations, reducing off-target and vehicle-related artifacts.
- [1] Boutin JA, Bedut S, Jullian M, Galibert M, Frankiewicz L, Gloanec P, et al. Caloxin-derived peptides for the inhibition of plasma membrane calcium ATPases. Peptides. 2022 Aug;154:170813. doi: 10.1016/j.peptides.2022.170813. PMID: 35605801. View Source
- [2] Chaudhary J, Walia M, Matharu J, Escher E, Grover AK. Caloxin: a novel plasma membrane Ca2+ pump inhibitor. Am J Physiol Cell Physiol. 2001 Apr;280(4):C1027-30. doi: 10.1152/ajpcell.2001.280.4.C1027. PMID: 11245619. View Source
